molecular formula C6H13ClOSi B1626848 3-Chloro-2-trimethylsiloxypropene CAS No. 76634-95-2

3-Chloro-2-trimethylsiloxypropene

Cat. No.: B1626848
CAS No.: 76634-95-2
M. Wt: 164.7 g/mol
InChI Key: OHLRLWSRPAPEMZ-UHFFFAOYSA-N
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Description

3-Chloro-2-trimethylsiloxypropene is an organosilicon compound with the molecular formula C6H13ClOSi and a molecular weight of 164.71 g/mol . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Scientific Research Applications

3-Chloro-2-trimethylsiloxypropene has several applications in scientific research, including:

Safety and Hazards

3-Chloro-2-trimethylsiloxypropene is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Future Directions

While specific future directions for 3-Chloro-2-trimethylsiloxypropene were not found in the search results, it’s worth noting that similar compounds are used in various industrial applications and their impact on the environment is a subject of ongoing research .

Preparation Methods

The synthesis of 3-Chloro-2-trimethylsiloxypropene typically involves the reaction of 3-chloro-2-propen-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Chloro-2-trimethylsiloxypropene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated products.

    Reduction Reactions: Reduction of the compound can yield various reduced forms, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chloro-2-trimethylsiloxypropene involves its reactivity with various nucleophiles and electrophiles. The trimethylsiloxy group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

3-Chloro-2-trimethylsiloxypropene can be compared with other similar compounds, such as:

  • 3-Chloro-2-trimethylsilyloxy-1-propene
  • 3-chloroprop-1-en-2-yloxy(trimethyl)silane
  • Silane, [[1-(chloromethyl)ethenyl]oxy]trimethyl-

These compounds share similar structural features but may differ in their reactivity and applications. The unique combination of the chloro and trimethylsiloxy groups in this compound gives it distinct chemical properties and makes it valuable for specific applications .

Properties

IUPAC Name

3-chloroprop-1-en-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClOSi/c1-6(5-7)8-9(2,3)4/h1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLRLWSRPAPEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503217
Record name [(3-Chloroprop-1-en-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76634-95-2
Record name [(3-Chloroprop-1-en-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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